molecular formula C12H10O2 B103360 4-Methoxy-1-naphthaldehyde CAS No. 15971-29-6

4-Methoxy-1-naphthaldehyde

Cat. No.: B103360
CAS No.: 15971-29-6
M. Wt: 186.21 g/mol
InChI Key: MVXMNHYVCLMLDD-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, where a methoxy group is attached to the fourth position and an aldehyde group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and enzymatic assays.

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-1-naphthaldehyde is human alcohol dehydrogenase (ADH) . ADH is an enzyme that plays a crucial role in the metabolism of alcohols in the human body. It catalyzes the conversion of alcohols to aldehydes and ketones, and it is a key player in the metabolic pathway that allows the body to use ethanol, the type of alcohol found in alcoholic beverages, as a source of energy.

Mode of Action

This compound interacts with its target, ADH, by serving as a fluorogenic substrate . This means that it is a compound that releases a fluorescent signal when it is acted upon by the enzyme. In this case, when ADH metabolizes this compound, it results in a product that emits fluorescence. This fluorescence can be measured and used to determine the activity of the ADH enzyme.

Biochemical Pathways

The main biochemical pathway affected by this compound is the alcohol dehydrogenase pathway . This pathway is responsible for the metabolism of alcohols, including ethanol, within the body. The downstream effects of this pathway include the production of acetaldehyde from ethanol, which is then further metabolized to acetic acid. These reactions are part of the body’s process of detoxifying and eliminating alcohol.

Result of Action

The action of this compound results in the production of a fluorescent product when it is metabolized by ADH . This can be used as a measure of ADH activity, allowing researchers to study the enzyme’s function under different conditions or in different individuals. This could have applications in understanding alcohol metabolism and alcohol-related diseases.

Biochemical Analysis

Biochemical Properties

4-Methoxy-1-naphthaldehyde is known to interact with human alcohol dehydrogenase (ADH), serving as a fluorogenic substrate . This interaction plays a crucial role in the biochemical reactions involving this compound.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with alcohol dehydrogenase. As a substrate for ADH, it participates in the enzymatic reactions catalyzed by this enzyme

Metabolic Pathways

This compound is involved in the metabolic pathways related to alcohol dehydrogenase. It serves as a substrate for ADH, suggesting that it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methoxynaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride. The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxy-1-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol, 4-methoxy-1-naphthalenemethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-Methoxy-1-naphthoic acid.

    Reduction: 4-Methoxy-1-naphthalenemethanol.

    Substitution: Various substituted naphthaldehydes depending on the electrophile used.

Scientific Research Applications

4-Methoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a fluorogenic substrate for human alcohol dehydrogenase, allowing the study of enzyme kinetics and activity.

    Medicine: The compound is used in the development of fluorescent probes for detecting and quantifying biological molecules.

    Industry: It is employed in the manufacture of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

    4-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Methoxy-1-naphthaldehyde: The methoxy group is attached to the second position instead of the fourth.

    1-Naphthaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Uniqueness: 4-Methoxy-1-naphthaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and enzymatic studies.

Properties

IUPAC Name

4-methoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXMNHYVCLMLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166717
Record name 4-Methoxy-1-naphthalaldehyde
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15971-29-6
Record name 4-Methoxy-1-naphthaldehyde
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Record name 4-Methoxy-1-naphthalaldehyde
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Record name 4-Methoxy-1-naphthalaldehyde
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Record name 4-methoxy-1-naphthaldehyde
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Record name 4-METHOXY-1-NAPHTHALDEHYDE
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Synthesis routes and methods

Procedure details

Phosphorus oxychloride (315 g, 1.6 mole) was added dropwise over 4 hours to a stirred solution of 1-methoxynaphthalene (250 g) (2) in dried dimethylformamide (150 g). the reaction mixture was heated on a water bath for a further 4 hours, cooled, and poured onto ice (1 k) and 2M aqueous sodium acetate (1.5 l). The organic layer was extracted with dichloromethane (1 l) and washed with dilute hydrochloric acid and then with water. The organic layer was dried (MgSO4), filtered, and the solvent removed. 4-Methoxy-1-naphthaldehyde (3) was obtained as a pale yellow oil.
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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